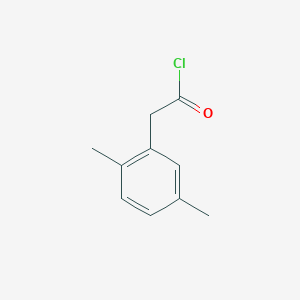

2,5-Dimethylphenylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRANTBLOIKHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626477 | |

| Record name | (2,5-Dimethylphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55312-97-5 | |

| Record name | 2,5-Dimethylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55312-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylphenylacetyl Chloride

CAS Number: 55312-97-5

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethylphenylacetyl chloride, a key chemical intermediate. The document details its chemical and physical properties, synthesis protocols, significant applications, and essential safety information.

Core Chemical Identity and Properties

This compound is a reactive acyl chloride compound, primarily utilized in organic synthesis to introduce the 2,5-dimethylphenylacetyl moiety into a molecule. Its utility stems from the high reactivity of the acyl chloride group, making it an excellent acylating agent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55312-97-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO | [3][4] |

| Molecular Weight | 182.65 g/mol | [3][5][6] |

| Appearance | Liquid; Colorless or pale yellow clear liquid | [3][7] |

| Boiling Point | 323.57 °C | [3] |

| Melting Point | 156.6 °C | [3] |

| Density | 1.11 g/cm³ | [1] |

| Purity | Typically >97.0% (GC) | [5][6] |

Table 2: Spectroscopic and Computational Data

| Data Type | Value | Source(s) |

| InChI Key | PZRANTBLOIKHJY-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC1=CC=C(C)C(CC(=O)Cl)=C1 | [1] |

| LogP | 2.61130 | [8] |

| PSA | 17.07000 | [8] |

| Index of Refraction | 1.529 | [8] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the acylation of its precursor, 2,5-dimethylphenylacetic acid. This precursor is commonly synthesized from p-xylene through multi-step reactions.

Synthesis of 2,5-Dimethylphenylacetic Acid

A common industrial method involves a Friedel-Crafts reaction followed by several transformation steps.

Experimental Protocol: Friedel-Crafts Acylation Route [5][9][10]

-

Friedel-Crafts Acylation: In a suitable reaction vessel, p-xylene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. The reaction is typically carried out using an excess of p-xylene as the solvent.

-

Ketal Formation: The resulting ketone is then reacted with a diol (e.g., neopentyl glycol) to form the corresponding ketal. This step protects the ketone group for the subsequent rearrangement.

-

Rearrangement: The ketal undergoes a rearrangement reaction, often catalyzed by heat, to yield a mixture of hydroxyalkyl 2,5-dimethylphenylacetates and bis(2,5-dimethylphenylacetic acid) diesters.

-

Hydrolysis: The mixture from the rearrangement step is then hydrolyzed, typically using a strong base like sodium hydroxide followed by acidification, to yield the final product, 2,5-dimethylphenylacetic acid.

Synthesis of this compound

The final step is the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol: Acyl Chlorination [8]

-

Reaction Setup: 2,5-Dimethylphenylacetic acid is dissolved in an inert solvent.

-

Acylating Agent Addition: Thionyl chloride (SOCl₂) is added to the solution. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the product.

-

Reaction Conditions: The mixture is heated to facilitate the reaction. The reaction temperature can range from 20-100 °C, with a preferred range of 60-80 °C.[11]

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed, often by distillation under reduced pressure, to yield this compound. The purity of the product is typically assessed by Gas Chromatography (GC). A purity of over 99.0% can be achieved through this method.[11]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various commercially important molecules, particularly in the agrochemical and pharmaceutical sectors.

Agrochemicals

A primary application of this compound is in the production of Spirotetramat, a modern insecticide.[8] Spirotetramat is a tetramic acid derivative known for its unique two-way systemic action (moving through both xylem and phloem), making it effective against a wide range of sucking insect pests.[6][12]

The mode of action for Spirotetramat involves the inhibition of lipid biosynthesis in insects.[12][13][14] Specifically, it targets and disrupts the activity of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis.[12] This disruption prevents the proper growth, development, and reproduction of the target insects.[12]

Pharmaceuticals

This compound is also a precursor in the synthesis of certain pharmaceutical compounds. For example, it can be used in the synthesis of derivatives like Cinnarizine, a first-generation antihistamine.[3] Cinnarizine is primarily used to manage nausea, vomiting, motion sickness, and vertigo.[3]

Cinnarizine exhibits a multimodal mechanism of action.[3] It functions as a calcium channel blocker, inhibiting the contraction of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels.[8] Additionally, it has been shown to bind to and antagonize histamine H1 receptors, dopamine D2 receptors, and muscarinic acetylcholine receptors.[1][8] This diverse receptor activity contributes to its therapeutic effects on the vestibular system and its anti-emetic properties.

Safety and Handling

This compound is classified as a corrosive substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, such as a fume hood.

Table 3: Hazard Information

| Hazard Statement | Description |

| H290 | May be corrosive to metals |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Handling: Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Store in a cool, dry, well-ventilated place in a corrosion-resistant container. Keep the container tightly closed and away from moisture, as it can react violently with water.[1][3]

-

PPE: Wear protective gloves, protective clothing, and eye/face protection.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting, and seek immediate medical advice.[1]

This guide is intended for informational purposes for trained professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. weylchem.com [weylchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Phenylacetyl chloride(103-80-0) 1H NMR spectrum [chemicalbook.com]

- 4. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]

- 5. Acetyl chloride(75-36-5) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | CAS#:55312-97-5 | Chemsrc [chemsrc.com]

- 7. 55312-97-5|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 55312-97-5 [chemicalbook.com]

- 9. 2,5-Dimethylphenol(95-87-4) 13C NMR spectrum [chemicalbook.com]

- 10. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) [np-mrd.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 2,5-DIMETHYLHEXANE(592-13-2) 13C NMR [m.chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. 2,5-Dimethylbenzyl chloride(824-45-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,5-Dimethylphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 2,5-Dimethylphenylacetyl chloride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. This document outlines its core chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Chemical Properties

The fundamental molecular and physical properties of this compound are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO[1][2][3][4] |

| Molecular Weight | 182.65 g/mol [2][3][5][6] |

| CAS Number | 55312-97-5 |

| Appearance | Colorless to pale yellow clear liquid[1][7] |

| Boiling Point | 235-237 °C at 760 mmHg[1] |

| Density | Approximately 1.06 - 1.102 g/mL at 25 °C[1][7] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acylation of 2,5-dimethylphenylacetic acid. A detailed, multi-step industrial preparation method is outlined below, culminating in the final acylation reaction.

Overall Synthesis Strategy:

The industrial synthesis starts from p-xylene and proceeds through a four-step reaction sequence: chloromethylation, cyanidation, hydrolysis, and finally, acyl chlorination, to yield the target compound.[1] This method is efficient, with a reported total yield of 75% and a final product purity exceeding 99.0%.[1]

Step 1: Chloromethylation of p-Xylene

-

Objective: To produce a p-xylene solution of 2,5-dimethylbenzyl chloride.

-

Procedure: p-xylene is mixed with a hydrochloric acid solution and a suitable catalyst. Formaldehyde is then added to initiate the chloromethylation reaction.[1] The molar ratio of p-xylene, hydrochloric acid, and formaldehyde is typically controlled at 1:1-10:0.1-1.0.[1]

Step 2: Cyanidation of 2,5-Dimethylbenzyl Chloride

-

Objective: To convert the benzyl chloride intermediate to 2,5-dimethylbenzyl acetonitrile.

-

Procedure: A catalyst and an aqueous solution of sodium cyanide or potassium cyanide (10-50% concentration) are added to the p-xylene solution of 2,5-dimethylbenzyl chloride from the previous step. The reaction is maintained at a temperature between 20-90 °C until the starting material is consumed.[1] Post-reaction treatment yields a p-xylene solution of the acetonitrile intermediate.[1]

Step 3: Hydrolysis of 2,5-Dimethylbenzyl Acetonitrile

-

Objective: To hydrolyze the acetonitrile group to a carboxylic acid, forming 2,5-dimethylphenylacetic acid.

-

Procedure: The p-xylene solution of 2,5-dimethylbenzyl acetonitrile is added to an acidic aqueous solution (e.g., sulfuric or hydrochloric acid, 30-70% mass fraction). The reaction mixture is heated to 90-160 °C to drive the hydrolysis.[1] The molar ratio of the acetonitrile to acid is kept in the range of 1:1-8.[1]

Step 4: Acyl Chlorination of 2,5-Dimethylphenylacetic Acid

-

Objective: To convert the carboxylic acid to the final product, this compound.

-

Procedure: The p-xylene mixed solution containing 2,5-dimethylphenylacetic acid is reacted with thionyl chloride (SOCl₂).[1][8] The reaction temperature is maintained between 20-100 °C, with a preferred range of 60-80 °C.[1] After the reaction is complete, the mixture is treated to isolate the final product, this compound.[1] Excess thionyl chloride can be removed under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the four-step synthesis process for this compound, starting from p-xylene.

Caption: Synthetic pathway for this compound.

References

- 1. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 2. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 3. brainly.in [brainly.in]

- 4. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]

- 7. 55312-97-5|this compound|BLD Pharm [bldpharm.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Dimethylphenylacetyl chloride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1] The information is presented to support research and development activities where this chemical is utilized.

Core Physical and Chemical Data

This compound, with the CAS number 55312-97-5, is an organic compound with the chemical formula C₁₀H₁₁ClO.[1] Its structural and physical characteristics are fundamental to its application in organic synthesis.

Summary of Physical Properties

A compilation of the key physical data for this compound is presented below. This data is essential for designing and executing chemical reactions and for ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol [2][3] |

| Appearance | Colorless to light yellow or pale yellow clear liquid[1][4] |

| Melting Point | -7 °C[1] |

| Boiling Point | 235-237 °C at 760 mmHg[1] or 240-245 °C at 760 mmHg[4] |

| Density | Approximately 1.06 g/mL[1] |

| Specific Gravity | 1.102 at 25 °C[4] |

| Vapor Pressure | 2 mmHg at 20 °C[1] |

| Solubility | Soluble in organic solvents such as ether, chloroform, and dichloromethane; insoluble in water.[1] |

| Purity | Typically available at 99% purity (GC)[2] |

Experimental Protocols: Synthesis

The primary method for the preparation of this compound involves the acylation of 2,5-dimethylphenylacetic acid.

Synthesis from 2,5-Dimethylphenylacetic Acid

The most common laboratory and industrial synthesis of this compound is achieved by reacting 2,5-dimethylphenylacetic acid with thionyl chloride (SOCl₂).[1] This reaction effectively converts the carboxylic acid group into an acyl chloride.

A generalized experimental protocol is as follows:

-

2,5-dimethylphenylacetic acid is charged into a reaction vessel equipped with a stirrer, a condenser, and a gas outlet to handle the hydrogen chloride and sulfur dioxide byproducts.

-

An excess of thionyl chloride is slowly added to the reaction mixture.

-

The mixture is heated, often to reflux, to drive the reaction to completion.

-

Upon completion, the excess thionyl chloride is removed, typically by distillation, to yield the crude this compound.

-

The final product can be purified by vacuum distillation.

Multi-step Synthesis from p-Xylene

A patented method describes a four-step synthesis starting from p-xylene, which proceeds without the purification of intermediates.[5] The overall yield for this four-step process is reported to be 75%, with a product purity of over 99.0%.[5] The reaction sequence is as follows:

-

Chloromethylation: p-Xylene is reacted with formaldehyde and hydrochloric acid in the presence of a catalyst to produce 2,5-dimethylbenzyl chloride.[5]

-

Cyanidation: The resulting 2,5-dimethylbenzyl chloride is treated with an aqueous solution of sodium cyanide or potassium cyanide to form 2,5-dimethylbenzyl cyanide.[5]

-

Hydrolysis: The 2,5-dimethylbenzyl cyanide is then hydrolyzed in an acidic aqueous solution to yield 2,5-dimethylphenylacetic acid.[5]

-

Acyl Chlorination: Finally, the 2,5-dimethylphenylacetic acid is reacted with thionyl chloride to produce the final product, this compound.[5]

Logical Relationships in Synthesis

The synthesis of this compound from p-xylene can be visualized as a sequential four-step process.

Caption: Multi-step synthesis of this compound from p-xylene.

The more direct and common laboratory-scale synthesis is a single-step conversion.

Caption: Direct synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 2,5-Dimethylphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 2,5-Dimethylphenylacetyl chloride (CAS No. 55312-97-5), an important intermediate in organic synthesis. The document outlines key physical constants, detailed experimental protocols for their determination, and a schematic for its synthesis.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. It is important to note the variability in reported values across different sources, which may be attributed to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| Boiling Point | 235-237 °C | [1] |

| 323.57 °C | [2] | |

| 240-245 °C | [3] | |

| Density | Approx. 1.06 g/mL | [1] |

| Specific Gravity | 1.102 at 25 °C | [3] |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][4] |

| Molecular Weight | 182.65 g/mol | [4] |

| Melting Point | -7 °C | [1] |

| Appearance | Colorless or light yellow liquid | [1] |

| Pale yellow clear liquid | [3] |

Experimental Protocols

Accurate determination of boiling point and density is critical for the characterization and application of this compound. Standard methodologies are detailed below.

Boiling Point Determination (Thiele Tube Method)

This micro-boiling point method is suitable when only a small sample volume is available.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or oil bath)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: Add a few milliliters of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer. The bulb of the thermometer should be level with the sample.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently and evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[4]

Density Determination (Pycnometer Method)

The pycnometer method provides a precise measurement of liquid density.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it on the analytical balance. Record this mass.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid.

-

Temperature Equilibration: Place the filled pycnometer in a water bath set to a specific temperature (e.g., 25 °C) until the sample reaches thermal equilibrium.

-

Mass of Filled Pycnometer: Remove the pycnometer from the bath, dry the exterior, and weigh it. Record this mass.

-

Calculation: The density is calculated using the following formula:

-

Density (ρ) = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

-

The exact volume of the pycnometer can be determined by performing the same procedure with a reference liquid of known density, such as deionized water.

-

Synthesis Pathway

This compound is commonly synthesized via the acylation of 2,5-dimethylphenylacetic acid. The reaction typically employs thionyl chloride (SOCl₂) as the chlorinating agent.[1]

Caption: Synthesis of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylphenylacetyl Chloride

Introduction

2,5-Dimethylphenylacetyl chloride (CAS No. 55312-97-5) is a reactive organic compound and a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and pesticides.[1][2] Its molecular structure, consisting of a substituted aromatic ring linked to an acyl chloride functional group via a methylene bridge, presents a distinct spectroscopic fingerprint. Accurate characterization of this compound is critical for ensuring reaction success, product purity, and quality control in research and development settings.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established spectroscopic principles and data from analogous structures, offering a predictive framework for researchers. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₁ClO | [3][4] |

| Molecular Weight | 182.65 g/mol | [3][4] |

| CAS Number | 55312-97-5 | [5][6] |

| Appearance | Clear to light yellow liquid | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its structure by mapping the unique chemical environments of the hydrogen and carbon atoms.

Experimental Protocol: NMR

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its excellent solubilizing properties for moderately polar organic compounds.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | s | 1H | Ar-H (H6) | Aromatic proton adjacent to the CH₂COCl group. Expected to be a singlet due to minimal coupling with distant protons. |

| ~7.05 | d | 1H | Ar-H (H4) | Aromatic proton ortho to a methyl group and meta to the acetyl chloride group. Expected to be a doublet. |

| ~6.95 | d | 1H | Ar-H (H3) | Aromatic proton meta to both the acetyl chloride and a methyl group. Expected to be a doublet. |

| ~4.10 | s | 2H | -CH₂ -COCl | Methylene protons are deshielded by the adjacent carbonyl group. Expected to be a sharp singlet. |

| ~2.35 | s | 6H | Ar-CH₃ (2x) | The two aromatic methyl groups are in similar electronic environments and are expected to resonate as a single peak or two closely spaced singlets. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield.[7] |

| ~136-130 | Ar-C (quaternary) | The four quaternary aromatic carbons (including those bonded to the methyl and acetyl groups). |

| ~130-126 | Ar-C H (tertiary) | The three tertiary aromatic carbons. |

| ~45 | -CH₂ - | The methylene carbon, deshielded by the adjacent carbonyl group. |

| ~21 | Ar-CH₃ (2x) | The two methyl carbons attached to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The acyl chloride group has a highly characteristic and intense absorption band.

Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquids.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Characteristic IR Absorptions

The IR spectrum will be dominated by the intense carbonyl stretch of the acyl chloride.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| ~2950-2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations for the sp³ C-H bonds of the methyl and methylene groups. |

| ~1800 | Strong, Sharp | C=O Stretch (Acyl Chloride) | This is the most diagnostic peak. The high frequency (compared to ~1715 cm⁻¹ for a ketone) is due to the strong electron-withdrawing inductive effect of the chlorine atom.[8][9] |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~800-600 | Medium-Strong | C-Cl Stretch | The carbon-chlorine stretching vibration. This region can sometimes be complex.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS

Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV). This process ejects an electron from the molecule to form a positively charged molecular ion (M•⁺).[10][11]

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.

-

Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to be highly characteristic.

-

Molecular Ion (M•⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (182.65). Due to the presence of chlorine, an isotope peak at M+2 with approximately one-third the intensity of the M•⁺ peak is expected, corresponding to the natural abundance of ³⁷Cl.

-

Base Peak (Acylium Ion): The most significant fragmentation pathway for acyl chlorides is the loss of the chlorine radical (Cl•) to form a very stable acylium ion, [M-Cl]⁺. This ion is resonance-stabilized and will likely be the base peak (most intense peak) in the spectrum.

-

m/z = 182 - 35 = 147

-

-

Further Fragmentation: The acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a benzyl-type cation.

-

m/z = 147 - 28 = 119

-

Visualization of Fragmentation Pathway

The primary fragmentation pathway can be visualized as follows:

Caption: Primary EI-MS fragmentation of this compound.

Summary of Key Ions

| m/z | Predicted Ion | Significance |

| 184 | [M+2]•⁺ | Isotope peak confirming the presence of one chlorine atom. |

| 182 | [M]•⁺ | Molecular ion. |

| 147 | [M-Cl]⁺ | Base Peak , characteristic acylium ion. |

| 119 | [M-Cl-CO]⁺ | Result of CO loss from the acylium ion. |

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary analytical toolkit for the unambiguous identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon skeleton. The IR spectrum provides immediate confirmation of the critical acyl chloride functional group via its intense C=O stretch at a characteristic high wavenumber. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable acylium ion. By following robust experimental protocols and understanding these key spectroscopic signatures, researchers can confidently verify the structure and purity of this important chemical intermediate.

References

- 1. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]

- 4. weylchem.com [weylchem.com]

- 5. This compound | CAS#:55312-97-5 | Chemsrc [chemsrc.com]

- 6. This compound | 55312-97-5 [chemicalbook.com]

- 7. Acetyl chloride(75-36-5) 13C NMR spectrum [chemicalbook.com]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility of 2,5-Dimethylphenylacetyl Chloride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to 2,5-Dimethylphenylacetyl Chloride

This compound is a colorless to light yellow liquid with the chemical formula C₁₀H₁₁ClO.[1] As an acyl chloride, it is a highly reactive compound, primarily used as an acylating agent to introduce the 2,5-dimethylphenylacetyl group into molecules. Its reactivity, particularly with nucleophiles, makes it a versatile reagent in the synthesis of esters and amides.[2] However, this reactivity also necessitates careful solvent selection, as acyl chlorides can react with protic solvents like water and alcohols.[3][4]

Physical Properties:

Solubility Profile

Quantitative solubility data for this compound is not extensively documented. However, based on qualitative reports and the behavior of structurally similar compounds like phenylacetyl chloride, a general solubility profile can be established.

Qualitative Solubility

This compound is reported to be soluble in common organic solvents and insoluble in water.[1] Like other acyl chlorides, it does not dissolve in water but instead reacts, often vigorously, to form the corresponding carboxylic acid (2,5-dimethylphenylacetic acid) and hydrochloric acid.[4]

The analogous compound, phenylacetyl chloride, is known to be soluble in chloroform, ether, and benzene.[2] It is also described as miscible with alcohol and ether.[3] This suggests that this compound will exhibit good solubility in a range of aprotic organic solvents, both polar and non-polar.

Probable Solvents for Quantitative Analysis

The following table summarizes solvents that are likely to be suitable for dissolving this compound, based on available data. Researchers should empirically verify solubility for their specific application.

| Solvent Class | Specific Solvent | Expected Solubility | Notes |

| Chlorinated | Dichloromethane (DCM) | High | Commonly used as a reaction solvent for acyl chlorides.[1][7] |

| Chloroform | High | A common solvent for acyl chlorides.[1][2] | |

| Ethers | Diethyl Ether | High | Reported as a good solvent for both the target compound and its analogues.[1][2] |

| Tetrahydrofuran (THF) | High | A common polar aprotic solvent; should be anhydrous as it can contain water. | |

| Aromatics | Toluene | High | A non-polar solvent, analogous to benzene, which is a good solvent for phenylacetyl chloride.[2] |

| Benzene | High | A known solvent for the analogous phenylacetyl chloride.[2] | |

| Hydrocarbons | Hexane / Heptane | Moderate to Low | Solubility is expected to be lower than in more polar solvents. Useful for purification/crystallization. |

| Polar Aprotic | Acetonitrile | High | A polar aprotic solvent suitable for a wide range of organic compounds. |

| Protic Solvents | Water | Insoluble (Reacts) | Reacts to form 2,5-dimethylphenylacetic acid and HCl.[1][4] |

| Alcohols (e.g., EtOH) | Miscible (Reacts) | Reacts to form the corresponding ester. While miscible, it is not an inert solvent system.[3] |

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for determining the solubility of this compound in a given anhydrous solvent at a specific temperature. This method requires strict adherence to anhydrous conditions due to the compound's reactivity with moisture.

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous organic solvent of choice

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated glass pipettes and syringes

-

Drying oven

-

Inert atmosphere (Nitrogen or Argon gas)

-

0.2 µm PTFE syringe filters

Procedure

-

Preparation:

-

Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

-

Pre-weigh and label several empty, dry glass vials.

-

-

Sample Addition:

-

Add an excess amount of this compound to each vial under an inert atmosphere. The excess is crucial to ensure a saturated solution is formed.

-

Using a calibrated pipette or syringe, add a precise volume (e.g., 2.00 mL) of the selected anhydrous solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a minimum of 24 hours to ensure saturation is reached. The presence of undissolved solute should be visible.

-

-

Sample Extraction and Measurement:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe, ensuring no solid material is disturbed.

-

Immediately pass the solution through a 0.2 µm PTFE syringe filter into a pre-weighed vial. This step removes any suspended microparticles.

-

Record the exact weight of the filtered solution plus the vial.

-

-

Solvent Evaporation:

-

Place the vials containing the filtered solution in a fume hood and remove the solvent under a gentle stream of inert gas at room temperature or under a slight vacuum. Avoid heating, which could degrade the sample.

-

Once the solvent is fully evaporated, place the vials in a vacuum oven at a low temperature (e.g., 30-40 °C) for several hours to remove any residual solvent traces.

-

-

Final Weighing and Calculation:

-

Allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried solute.

-

The solubility (S) can be calculated in g/L using the following formula:

S (g/L) = (Weight of vial + solute) - (Weight of empty vial) / (Volume of supernatant extracted)

-

-

Data Validation:

-

Perform the experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Phenylacetyl chloride | 103-80-0 [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethylphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,5-Dimethylphenylacetyl chloride. It is intended for use by researchers, scientists, and professionals involved in chemical synthesis and drug development.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₁ClO.[1][2] It is a derivative of phenylacetic acid, featuring two methyl groups on the benzene ring at positions 2 and 5, and an acetyl chloride functional group.

Structure:

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 55312-97-5 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁ClO | [1][2] |

| Molecular Weight | 182.65 g/mol | [2] |

| Appearance | Colorless or light yellow liquid | [4] |

| Melting Point | -7°C | [4] |

| Boiling Point | 235-237°C at 760 mmHg; 260.272°C at 760 mmHg | [4][5] |

| Density | ~1.06 g/mL; 1.118 g/cm³ | [4][5] |

| Solubility | Soluble in organic solvents (ether, chloroform, dichloromethane); Insoluble in water | [4] |

| Purity | Commercially available in 98% and 99% purity | [2] |

| Flash Point | 113.995°C | [5] |

| Vapor Pressure | 2 mmHg at 20°C | [4] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | m | 3H | Aromatic protons (Ar-H) |

| ~ 4.1 - 4.3 | s | 2H | Methylene protons (-CH₂-) |

| ~ 2.35 | s | 3H | Methyl protons (-CH₃) |

| ~ 2.30 | s | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 172 | Carbonyl carbon (-C=O) |

| ~ 136 - 138 | Aromatic carbons (-C-CH₃) |

| ~ 130 - 135 | Aromatic carbons (-CH=) |

| ~ 128 - 130 | Aromatic carbon (-C-CH₂-) |

| ~ 50 | Methylene carbon (-CH₂-) |

| ~ 21 | Methyl carbon (-CH₃) |

| ~ 19 | Methyl carbon (-CH₃) |

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch |

| ~ 1800 | C=O stretch (acyl chloride) |

| ~ 1600, 1485 | Aromatic C=C stretch |

| ~ 1450 | CH₂ bend |

| ~ 850 - 550 | C-Cl stretch |

Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Ion |

| 182/184 | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 147 | [M - Cl]⁺ |

| 119 | [M - COCl]⁺, Tropylium-like ion |

| 91 | Tropylium ion from further fragmentation |

Synthesis of this compound

This compound is primarily synthesized through two main routes. The first involves the chlorination of its corresponding carboxylic acid, while the second is a multi-step synthesis starting from p-xylene.

Synthesis from 2,5-Dimethylphenylacetic Acid

This is a direct and common method for preparing acyl chlorides.

Reaction Scheme: 2,5-Dimethylphenylacetic acid + Thionyl chloride → this compound + SO₂ + HCl

Experimental Protocol:

-

To a solution of 2,5-dimethylphenylacetic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) in slight excess.

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of gas (SO₂ and HCl) ceases.

-

The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.

Multi-step Synthesis from p-Xylene

A more elaborate synthesis starting from readily available p-xylene has been reported, with a total yield of 75% and a product purity of over 99.0%.[6]

Workflow Diagram:

Figure 1: Multi-step synthesis of this compound from p-xylene.

Experimental Protocol (Summarized from Patent Literature[6]):

-

Step 1: Chloromethylation: p-Xylene is reacted with a hydrochloric acid solution and formaldehyde in the presence of a catalyst to produce 2,5-dimethylbenzyl chloride.

-

Step 2: Cyanidation: The resulting 2,5-dimethylbenzyl chloride is treated with an aqueous solution of sodium cyanide or potassium cyanide to yield 2,5-dimethylbenzyl cyanide.

-

Step 3: Hydrolysis: The cyanide is then hydrolyzed using an acidic aqueous solution (e.g., sulfuric acid) to form 2,5-dimethylphenylacetic acid.

-

Step 4: Acyl Chlorination: The obtained 2,5-dimethylphenylacetic acid is reacted with thionyl chloride to give the final product, this compound.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various organic molecules, including pesticides and potentially pharmaceuticals.[4]

Synthesis of Spirotetramat

A prominent application of this compound is in the synthesis of the insecticide spirotetramat.[6]

Reaction Scheme: this compound + Ethyl 1-amino-4-methoxycyclohexanecarboxylate → Spirotetramat precursor

Experimental Protocol for Spirotetramat Precursor Synthesis:

-

Dissolve ethyl 1-amino-4-methoxycyclohexanecarboxylate and triethylamine in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0-10°C.

-

Add a solution of this compound in anhydrous THF dropwise to the cooled mixture.

-

Stir the reaction mixture at room temperature and monitor its completion by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture and redissolve it in a mixture of 0.5N HCl and methylene chloride.

-

Separate the organic phase, dry it, and concentrate to obtain the crude product, ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate, which can be further purified.

Role in Drug Development

While it is stated that this compound is an intermediate for analgesics, anti-inflammatory, and anti-cancer drugs, specific examples of marketed drugs synthesized from this compound are not readily found in public literature.[4] However, as an acyl chloride, it is a versatile reagent for introducing the 2,5-dimethylphenylacetyl moiety into molecules via acylation reactions, primarily forming amides and esters. These functional groups are prevalent in a wide range of biologically active compounds.

Biological Activity of Derivatives: The Case of Spirotetramat

The pesticide spirotetramat, synthesized from this compound, acts as a lipid biosynthesis inhibitor (LBI).[7] Its mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[7][8]

Signaling Pathway Diagram:

Figure 2: Mechanism of action of Spirotetramat, an insecticide derived from this compound.

This inhibition disrupts the production of essential lipids required for the growth, development, and reproduction of piercing-sucking insects like aphids and mites, ultimately leading to their demise.[7][9]

Safety and Handling

This compound is a corrosive compound that can cause irritation and burns upon contact with skin and eyes.[4] It is also moisture-sensitive and will react with water. Standard laboratory safety precautions should be followed when handling this chemical:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong oxidizing agents, alcohols, and bases.

-

Avoid inhalation of vapors.[4]

In case of accidental exposure, seek immediate medical attention.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound | 55312-97-5 [chemicalbook.com]

- 3. (2,5-Dimethylphenyl)acetyl chloride | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. youtube.com [youtube.com]

- 6. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]

- 7. Ibuprofen synthesis - chemicalbook [chemicalbook.com]

- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 9. medicilon.com [medicilon.com]

An In-depth Technical Guide to the Reactivity of 2,5-Dimethylphenylacetyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,5-dimethylphenylacetyl chloride with various nucleophiles. Due to its specific substitution pattern, this acyl chloride presents unique electronic and steric characteristics that influence its reactivity in nucleophilic acyl substitution reactions. This document details the synthesis of this compound, explores its reactions with common nucleophiles such as amines and alcohols, and discusses the anticipated effects of the dimethyl substitution on reaction mechanisms and rates. While specific kinetic data for this compound is limited in publicly available literature, this guide consolidates information on analogous systems to provide a predictive framework for its reactivity. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to support researchers in their practical applications.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a phenylacetyl chloride backbone with two methyl groups on the aromatic ring, imparts a combination of lipophilicity and specific steric and electronic properties. Understanding the reactivity of this molecule with various nucleophiles is crucial for its effective utilization in the synthesis of target compounds, such as amides and esters.

This guide will delve into the fundamental aspects of the reactivity of this compound, focusing on the well-established nucleophilic addition-elimination mechanism characteristic of acyl chlorides. The influence of the 2,5-dimethyl substitution pattern on the electrophilicity of the carbonyl carbon and the accessibility of the reaction center will be a key point of discussion.

Synthesis of this compound

The preparation of this compound is typically achieved from its corresponding carboxylic acid, 2,5-dimethylphenylacetic acid. This precursor can be synthesized through various routes, with one common method involving a Friedel-Crafts acylation followed by subsequent transformations. A patented method describes a four-step synthesis starting from p-xylene, which proceeds through chloromethylation, cyanidation, hydrolysis to 2,5-dimethylphenylacetic acid, and finally acyl chlorination to yield this compound with a purity of over 99%.[1]

Experimental Protocol: Synthesis of 2,5-Dimethylphenylacetic Acid

A common industrial synthesis of 2,5-dimethylphenylacetic acid involves the Friedel-Crafts reaction of p-xylene with chloroacetyl chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate then undergoes a series of reactions, including ketalization, rearrangement, and hydrolysis, to yield the final product.

Step 1: Friedel-Crafts Acylation In a reaction vessel, p-xylene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out at a controlled temperature to afford 2-chloro-1-(2,5-dimethylphenyl)ethanone.

Step 2: Ketalization, Rearrangement, and Hydrolysis The resulting 2-chloro-1-(2,5-dimethylphenyl)ethanone can be converted to 2,5-dimethylphenylacetic acid through a multi-step process involving protection of the ketone, rearrangement, and subsequent hydrolysis. A detailed procedure can be found in the patent literature.

Experimental Protocol: Synthesis of this compound

The conversion of 2,5-dimethylphenylacetic acid to its acyl chloride is a standard transformation in organic synthesis.

Materials:

-

2,5-Dimethylphenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 2,5-dimethylphenylacetic acid (1.0 eq) in an anhydrous solvent, add thionyl chloride (1.2 - 2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by TLC or by the disappearance of the starting carboxylic acid.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.

The synthesis pathway from p-xylene to this compound is depicted below.

Reactivity with Nucleophiles: A Mechanistic Overview

The reactions of this compound with nucleophiles proceed via a nucleophilic addition-elimination mechanism. The carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms. A nucleophile attacks this carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses by expelling the chloride ion, which is an excellent leaving group, to form the final substitution product.

Electronic Effects of 2,5-Dimethyl Substitution

The two methyl groups on the phenyl ring are electron-donating groups through an inductive effect. This electron donation slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted phenylacetyl chloride, which may lead to a modest decrease in reaction rates.

Steric Effects of the Ortho-Methyl Group

The methyl group at the 2-position (ortho to the acetyl chloride moiety) introduces steric hindrance around the electrophilic carbonyl carbon. This steric bulk can impede the approach of the nucleophile, potentially slowing down the rate of the addition step, especially with bulky nucleophiles.

Reactions with Amine Nucleophiles (Amidation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted-2-(2,5-dimethylphenyl)acetamides. These reactions are typically fast and exothermic. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Amidation

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Tertiary amine base (e.g., Triethylamine, 1.2 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Dry glassware under an inert atmosphere

Procedure:

-

Dissolve the amine and triethylamine in the anhydrous solvent and cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (to remove excess amine and base), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The workflow for a typical amidation reaction is illustrated below.

Quantitative Data for Amidation Reactions

| Nucleophile (Amine) | Expected Product | Expected Yield (%) |

| Aniline | N-phenyl-2-(2,5-dimethylphenyl)acetamide | > 90 |

| Benzylamine | N-benzyl-2-(2,5-dimethylphenyl)acetamide | > 90 |

| Diethylamine | N,N-diethyl-2-(2,5-dimethylphenyl)acetamide | > 85 |

| Morpholine | 1-(2-(2,5-dimethylphenyl)acetyl)morpholine | > 90 |

Note: The expected yields are estimates based on general amidation reactions of acyl chlorides and may vary depending on the specific reaction conditions and the nature of the amine.

Reactions with Alcohol Nucleophiles (Esterification)

The reaction of this compound with alcohols produces the corresponding esters. These reactions are generally slower than amidations and may require heating or the use of a catalyst, such as a tertiary amine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.

Experimental Protocol: General Esterification

Materials:

-

This compound

-

Alcohol (1.0 - 1.5 eq)

-

Tertiary amine base (e.g., Triethylamine or Pyridine, 1.2 - 2.0 eq)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Dry glassware under an inert atmosphere

Procedure:

-

Dissolve the alcohol and the base in the anhydrous solvent and cool to 0 °C.

-

Slowly add a solution of this compound in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating may be required for less reactive alcohols.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in the amidation protocol (Section 4.1).

-

Purify the crude product by distillation or column chromatography.

Quantitative Data for Esterification Reactions

Similar to amidation, specific kinetic data for the esterification of this compound is scarce. The following table presents expected yields for esterification reactions based on analogous systems.

| Nucleophile (Alcohol) | Expected Product | Expected Yield (%) |

| Methanol | Methyl 2,5-dimethylphenylacetate | > 85 |

| Ethanol | Ethyl 2,5-dimethylphenylacetate | > 85 |

| Isopropanol | Isopropyl 2,5-dimethylphenylacetate | 70 - 80 |

| Phenol | Phenyl 2,5-dimethylphenylacetate | 60 - 75 |

Note: The expected yields are estimates. Reactions with more sterically hindered alcohols like isopropanol and less nucleophilic alcohols like phenol are expected to be slower and may result in lower yields.

Characterization of Products

The amide and ester products derived from this compound can be characterized using standard spectroscopic techniques.

Representative Spectroscopic Data

The following tables provide representative spectroscopic data for compounds structurally related to the products of interest.

Table 1: Representative ¹H NMR Data for an N-substituted-2-(2,5-dimethylphenyl)acetamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic H |

| ~5.8 | br s | 1H | N-H |

| ~3.6 | s | 2H | -CH₂-CO- |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

Table 2: Representative ¹³C NMR Data for an N-substituted-2-(2,5-dimethylphenyl)acetamide

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~135-138 | Aromatic C-CH₃ |

| ~128-132 | Aromatic C-H |

| ~45 | -CH₂-CO- |

| ~21 | Ar-CH₃ |

| ~19 | Ar-CH₃ |

Table 3: Representative IR Data for an N-substituted-2-(2,5-dimethylphenyl)acetamide

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~1650 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

Table 4: Representative Spectroscopic Data for an Alkyl 2,5-dimethylphenylacetate

| ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

| ~7.0-7.2 (m, 3H, Ar-H) | ~172 (C=O) | ~1740 (C=O stretch) |

| ~4.1 (q, 2H, -O-CH₂-) | ~135-138 (Ar C-CH₃) | ~1200 (C-O stretch) |

| ~3.6 (s, 2H, -CH₂-CO-) | ~128-132 (Ar C-H) | |

| ~2.3 (s, 3H, Ar-CH₃) | ~60 (-O-CH₂-) | |

| ~2.2 (s, 3H, Ar-CH₃) | ~40 (-CH₂-CO-) | |

| ~1.2 (t, 3H, -CH₃) | ~21 (Ar-CH₃) | |

| ~19 (Ar-CH₃) | ||

| ~14 (-CH₃) |

Conclusion

This compound is a versatile reagent for the synthesis of a variety of amide and ester derivatives. Its reactivity is governed by the principles of nucleophilic acyl substitution, with the 2,5-dimethyl substitution pattern introducing subtle electronic and more significant steric effects. The electron-donating methyl groups may slightly decrease reactivity by reducing the electrophilicity of the carbonyl carbon. The ortho-methyl group, in particular, can sterically hinder the approach of nucleophiles, potentially leading to lower reaction rates, especially with bulky reactants.

While specific kinetic data for this compound is not extensively documented, this guide provides a solid foundation for understanding its chemical behavior based on established principles and data from analogous systems. The detailed experimental protocols and representative characterization data offer practical guidance for researchers utilizing this important synthetic intermediate in their work. Further kinetic studies on this specific molecule would be beneficial to provide a more quantitative understanding of its reactivity profile.

References

Key Intermediates for Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pivotal intermediates in pharmaceutical synthesis. The document focuses on the synthesis, quantitative data, and experimental protocols for key structural motifs that form the backbone of numerous therapeutic agents. Additionally, it visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Heterocyclic Intermediates: The Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of biologically active molecules, including nucleic acids.[1][2] Its derivatives are integral to the development of anticancer, antiviral, and antimicrobial agents.[3][4] The versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

A common route to functionalized pyrimidines involves the nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)pyrimidine hydrochloride.[5] This reaction allows for the introduction of various aryl amines, leading to a diverse library of compounds for drug discovery.

Experimental Protocol: N-alkylation of Anilines with 2-(Chloromethyl)pyrimidine hydrochloride [6]

-

Reaction Setup: To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).

-

Addition of Reagents: Stir the suspension at room temperature for 20-30 minutes. Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[6]

Experimental Workflow

Synthesis of 4,6-Dichloro-5-methylpyrimidine

4,6-dichloro-5-methylpyrimidine is a key intermediate for various pharmaceuticals, including antiviral and anticancer drugs.[1] Its synthesis typically involves a two-step process starting from ethyl methylmalonate and formamide.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-methylpyrimidine [7]

-

Step 1: Synthesis of 4,6-dihydroxy-5-methylpyrimidine:

-

Quickly mix 18.9g of methanol solution with 28% sodium methoxide and 4.7g of formamide.

-

Heat the mixture under reflux and slowly add a methanol solution (30ml) containing 5g of ethyl methylmalonate over 3 hours.

-

Continue to heat and reflux with stirring for 10 hours.

-

Cool the mixture and concentrate the suspension under reduced pressure.

-

Add 10ml of water to the residue and acidify with concentrated hydrochloric acid.

-

Filter the precipitate by suction and dry under reduced pressure to obtain 4,6-dihydroxy-5-methylpyrimidine.[7]

-

-

Step 2: Synthesis of 4,6-dichloro-5-methylpyrimidine:

-

To a reaction vessel at 0°C, add 2.8g of 4,6-dihydroxy-5-methylpyrimidine, 5.00g of phosphorus trichloride, and 3.3g of diisopropylethylamine.

-

Stir the mixture at 80°C for 2 hours.

-

Cool the mixture and pour it into ice water.

-

Stir the mixture for an additional 30 minutes and then extract with ethyl acetate.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate aqueous solution and saturated sodium chloride aqueous solution.

-

Dry the organic layer with anhydrous magnesium sulfate and concentrate.

-

Purify the residue by silica gel column chromatography to obtain 2.4g of 4,6-dichloro-5-methylpyrimidine.[7]

-

A similar two-step synthesis of 4,6-dichloro-2-methylpyrimidine starting from acetamidine hydrochloride and diethyl malonate reports a 91.2% yield for the first step and an 82.6% yield for the chlorination step.[8] Another method for the synthesis of 4,6-dichloro-2-methylpyrimidine using triphosgene reports a yield of 90-92%.[9]

Chiral Intermediates: The Building Blocks of Asymmetric Drugs

The production of single enantiomers of drug intermediates is of paramount importance in the pharmaceutical industry due to the stereospecific nature of biological targets.[10] Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions.[10][11]

Biocatalytic Reductive Amination for Chiral Amine Synthesis

Chiral amines are crucial components of many pharmaceuticals.[12] Reductive amination of ketones using amine dehydrogenases (AmDHs) is an efficient method for their asymmetric synthesis.[13]

Experimental Protocol: Biocatalytic Reductive Amination of a Prochiral Ketone [13]

-

Reaction Mixture: Prepare a reaction mixture containing the ketone substrate (50 mM), NAD⁺ (1 mM), and the amine dehydrogenase (AmDH) in an ammonium formate buffer (1 M, pH 8.5).

-

Cofactor Recycling: Include a cofactor recycling system, such as formate dehydrogenase from Candida boidinii (Cb-FDH).

-

Reaction Conditions: Incubate the reaction at 30°C for 24 hours with agitation.

-

Monitoring and Analysis: Monitor the conversion and enantiomeric excess by appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Biocatalytic Reductive Amination

| Substrate (Ketone) | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone | AmDH | >99 | >99 (R) |

| 2-Hexanone | AmDH | >99 | >99 (R) |

| Cyclohexanone | AmDH | >99 | >99 (R) |

| 4-Phenyl-2-butanone | AmDH | >99 | >99 (R) |

| Data adapted from a study on the biocatalytic reductive amination of carbonyl compounds.[13] |

Logical Relationship in Biocatalytic Reductive Amination

Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine

(S)-N-Boc-3-hydroxyadamantylglycine is a key intermediate in the synthesis of the antidiabetic drug Saxagliptin.[14][15] While biocatalytic routes using phenylalanine dehydrogenase exist, chemical synthesis methods have been developed to be more cost-effective for large-scale production.[14][15] A multi-step chemical synthesis starting from 1-adamantanecarboxylic acid has been reported with an overall yield of 38%.[15] Another route also starting from 1-adamantanecarboxylic acid reports an overall yield of approximately 35% with an enantiomeric excess (ee) of 99%.[16]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the construction of carbon-carbon bonds and are widely used in the synthesis of pharmaceutical intermediates.[2][17]

Suzuki-Miyaura Coupling for Biphenyl Synthesis

The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[2][18] The reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[19]

Experimental Protocol: Suzuki-Miyaura Coupling [19]

-

Reaction Setup: To a round-bottom flask, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and a palladium catalyst (e.g., 0.1 mol% of a suitable Pd catalyst).

-

Solvent: Add distilled water (5.0 mL) to the flask.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., 80°C) until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: After cooling to room temperature, extract the mixture with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.[19]

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | 35 | 95 |

| 4-Bromoanisole | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | 35 | 96 |

| 4-Chlorobiphenyl | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | 35 | 98 |

| 2-Bromotoluene | Pd(OAc)₂ | Na₂CO₃ | H₂O/Acetone | 35 | 92 |

| Data adapted from a study on ligand-free Suzuki reaction in aqueous phase.[10] |

Heck Reaction for the Synthesis of Trisubstituted Alkenes

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction that couples aryl or vinyl halides with alkenes.[17] It is a valuable tool for the synthesis of substituted alkenes, which are important intermediates in drug synthesis.

Experimental Protocol: Green Heck Reaction [17]

-

Reaction Setup: In a microwave vial, add the aryl bromide (1 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), and Pd EnCat®40 (0.8 mol%).

-

Solvent and Reagent: Add ethanol (2 mL) and the alkene (1 equiv.).

-

Reaction Conditions: Heat the reaction mixture using microwave irradiation at 140°C for 30 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted, extracted, and the crude product is purified by chromatography.[17]

Quantitative Data for the Green Heck Reaction

| Aryl Bromide | Alkene | Yield (%) |

| 2-Bromonaphthalene | Ethyl crotonate | 50 |

| 4-Bromoacetophenone | Ethyl crotonate | 65 |

| 4-Bromobenzonitrile | Ethyl crotonate | 70 |

| Methyl 4-bromobenzoate | Ethyl crotonate | 62 |

| Data adapted from a study on a green Heck reaction protocol.[17] |

Biological Context: The EGFR Signaling Pathway

Many pharmaceutical intermediates are used to synthesize drugs that target specific biological pathways involved in disease. For example, pyrimidine derivatives are often used to create inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[4]

The EGFR signaling pathway is a complex network that regulates cell growth, survival, proliferation, and differentiation.[3] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, which then recruit adaptor proteins and activate downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways.[5]

EGFR Signaling Pathway Diagram

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. asianpubs.org [asianpubs.org]

- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gala.gre.ac.uk [gala.gre.ac.uk]

- 19. benchchem.com [benchchem.com]

The Pivotal Role of 2,5-Dimethylphenylacetyl Chloride in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetyl chloride, a reactive acyl chloride derivative, serves as a critical building block in the synthesis of modern agrochemicals. Its specific chemical structure allows for its incorporation into complex molecules, imparting desirable properties to the final active ingredient. This technical guide provides an in-depth examination of the role of this compound in agrochemical production, with a primary focus on its application in the synthesis of the advanced insecticide, Spirotetramat. This document will detail the synthetic pathways, experimental protocols, and quantitative data associated with its use, providing a comprehensive resource for researchers and professionals in the field.

Core Application: Synthesis of the Insecticide Spirotetramat

This compound is a key intermediate in the industrial production of Spirotetramat, a tetramic acid derivative insecticide.[1] Spirotetramat exhibits a unique mode of action, inhibiting lipid biosynthesis in insects, and possesses bidirectional systemicity, allowing it to be transported both upwards and downwards within the plant to target pests.[1] The synthesis of Spirotetramat involves the acylation of an amino acid derivative with this compound to form a crucial amide intermediate.

Synthesis of the Precursor: this compound

The efficient synthesis of this compound is paramount for the cost-effective production of Spirotetramat. One common industrial method involves a four-step reaction sequence starting from p-xylene.[1]

Quantitative Data for the Synthesis of this compound [1]

| Parameter | Value |

| Starting Material | p-Xylene |

| Key Reaction Steps | Chloromethylation, Cyanidation, Hydrolysis, Acyl Chlorination |

| Overall Yield | 75% |

| Product Purity | >99.0% |

Experimental Protocol: Synthesis of this compound from p-Xylene[1]

This protocol outlines a four-step synthesis of this compound.

Step 1: Chloromethylation of p-Xylene

-

Materials: p-Xylene, hydrochloric acid, formaldehyde, catalyst (e.g., a phase transfer catalyst).

-

Procedure: A mixture of p-xylene, hydrochloric acid, and a catalyst is prepared. Formaldehyde is then added to the mixture, and the reaction is carried out to yield 2,5-dimethylbenzyl chloride.

Step 2: Cyanidation of 2,5-Dimethylbenzyl Chloride

-

Materials: 2,5-Dimethylbenzyl chloride solution in p-xylene, aqueous sodium cyanide or potassium cyanide solution, catalyst.

-